

Precision and Accuracy of DL-Methionine-d4 in Quantitative Bioanalysis: A Comparative Guide

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Compound of Interest		
Compound Name:	DL-Methionine-d4	
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For researchers, scientists, and drug development professionals seeking robust and reliable quantification of methionine, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of **DL-Methionine-d4** as an internal standard in quantitative assays, supported by experimental data and detailed methodologies. The use of stable isotope-labeled internal standards, such as **DL-Methionine-d4**, in conjunction with mass spectrometry is a widely accepted approach for achieving high accuracy and precision in bioanalysis.

DL-Methionine-d4 is a deuterated form of the essential amino acid DL-methionine, commonly used as an internal standard in isotope dilution mass spectrometry (ID-MS) for the precise quantification of methionine in various biological matrices.[1][2] This technique relies on the addition of a known amount of the isotopically labeled standard to a sample. The labeled and unlabeled forms of the analyte are then extracted and analyzed together. Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, any sample loss during preparation and analysis affects both compounds equally, allowing for highly accurate and precise quantification.

Performance Comparison of Internal Standards

The selection of an internal standard is critical for the development of a robust quantitative assay. While various isotopically labeled forms of methionine are available, deuterated and 13C-labeled standards are the most common.

DL-Methionine-d4 vs. Other Isotopically Labeled Standards



Parameter	DL-Methionine-d4 (or similar deuterated standards)	13C-Labeled Methionine
Cost	Generally more cost-effective	Typically more expensive due to more complex synthesis[1]
Chromatographic Co-elution	May exhibit slight chromatographic shifts relative to the unlabeled analyte, which can potentially impact accuracy if not properly addressed.[3]	Co-elutes perfectly with the unlabeled analyte, minimizing the risk of analytical variability. [4]
Isotopic Stability	Deuterium atoms can, in some cases, be susceptible to back-exchange with protons, although this is less of a concern for methionine's stable C-D bonds.[3]	The 13C label is highly stable and not prone to exchange.[1]
Mass Difference	Provides a 4 Dalton mass difference from the unlabeled analyte.	The mass difference depends on the number of 13C atoms incorporated.

Quantitative Performance Data

The following tables summarize the accuracy and precision data from studies utilizing deuterated and other stable isotope-labeled methionine internal standards in LC-MS/MS assays.

Table 1: Performance of a Deuterated Methionine Internal Standard (L-Methionine-d3) in Human Plasma[5]



Parameter	Concentration (µmol/L)	Intra-day CV (%)	Inter-day CV (%)	Recovery (%)
Precision	8	2.68	2.98	-
28	3.10	3.19	-	
58	3.79	3.84	-	_
Accuracy	Mean	-	-	101.7 & 99.3
Limit of Detection (LOD)	0.04 μmol/L			
Limit of Quantification (LOQ)	0.1 μmol/L	_		

Table 2: Performance of a Stable Isotope-Labeled Methionine Internal Standard ([13C5, 15N]-Methionine) in Mouse Plasma[6]

Concentration Level	Intra-day Precision (RSD%)	Inter-day Precision (RSD%)	Intra-day Accuracy (%)	Inter-day Accuracy (%)
LLOQ	6.8	8.5	105.0	102.5
Low QC	5.4	6.2	98.8	101.3
Medium QC	4.1	5.5	102.5	103.8
High QC	3.8	4.9	101.0	102.0

These data demonstrate that both deuterated and 13C-labeled internal standards can achieve high levels of precision (CV% < 15%) and accuracy, which are typical requirements for bioanalytical method validation.

Experimental Protocols



A robust and well-documented experimental protocol is essential for reproducible quantitative results. The following is a representative protocol for the quantification of methionine in plasma using an isotope dilution LC-MS/MS method with **DL-Methionine-d4** as an internal standard.

- 1. Sample Preparation
- Spiking with Internal Standard: To 100 μ L of plasma sample, add a known amount of **DL-Methionine-d4** internal standard solution.
- Protein Precipitation: Add 400 μL of ice-cold methanol to the sample to precipitate proteins.
- Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
- 2. LC-MS/MS Analysis
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is commonly used for amino acid analysis.
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to elute the analytes.
 - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry (MS/MS):



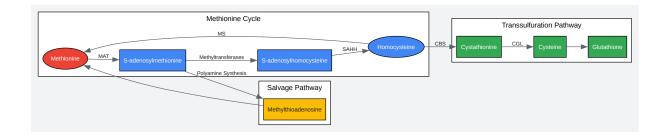
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Methionine (unlabeled): Precursor ion (m/z) → Product ion (m/z)
 - **DL-Methionine-d4** (labeled): Precursor ion (m/z) → Product ion (m/z)
- The specific m/z values for the precursor and product ions should be optimized for the specific instrument being used.

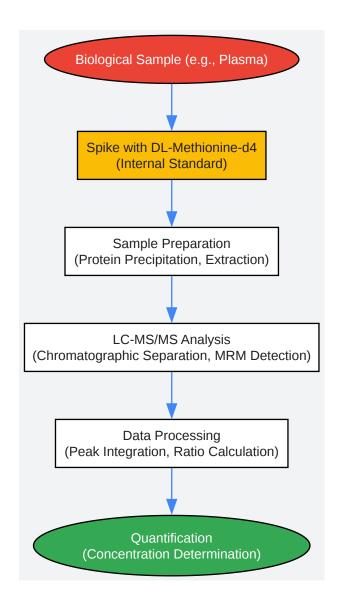
Visualizations

Methionine Metabolism Pathway

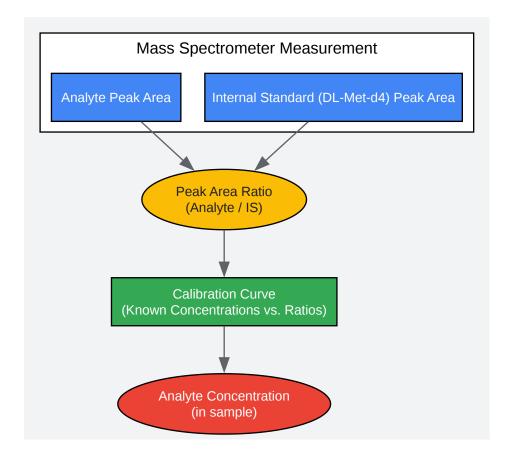
The following diagram illustrates the central role of methionine in cellular metabolism, including the methionine cycle, the transsulfuration pathway, and the salvage pathway. Understanding these pathways is crucial for interpreting the biological significance of methionine quantification.











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